molecular formula C10H16O B051215 (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol CAS No. 861892-40-2

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Cat. No.: B051215
CAS No.: 861892-40-2
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-RGURZIINSA-N
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Description

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a monoterpenoid compound with the molecular formula C10H16O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its presence in various essential oils and has a characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be synthesized from limonene, a naturally occurring monoterpene. The synthesis involves the following steps:

    Epoxidation of Limonene: Limonene is first epoxidized using a peracid such as meta-chloroperoxybenzoic acid to form limonene oxide.

    Hydrolysis: The limonene oxide is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces saturated alcohols.

    Substitution: Produces various substituted cyclohexenes depending on the reagent used.

Scientific Research Applications

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: The enantiomer of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol with similar chemical properties but different biological activities.

    Limonene: A precursor in the synthesis of this compound.

    Menthol: Another monoterpenoid with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound in both research and industry.

Properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468060
Record name (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861892-40-2
Record name (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
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(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
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(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 6
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

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